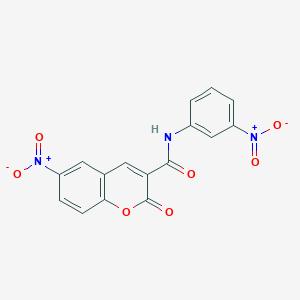

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H9N3O7 and its molecular weight is 355.262. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural and Functional Models of Nitrile Hydratase

Nitrile hydratase enzymes, which play a critical role in microbial nitrile assimilation, feature unique active sites consisting of non-heme low-spin iron(III) or non-corrinoid cobalt(III) centers. Research highlights the potential of metal-bound hydroxides in hydrating nitriles, with insights into the enzyme's structure and function derived from modeling studies. These insights are crucial for understanding nitrile hydratase's role in environmental nitrogen cycles and biotechnological applications, including the bioconversion of nitriles into valuable amides (Mascharak, 2002).

Selective Catalytic Reduction Using CO

The catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using CO has seen significant attention due to its efficiency and relevance in organic synthesis. This process underscores the potential of 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide in synthesizing complex organic molecules, highlighting the evolution of organic synthesis techniques and their implications for industrial and research purposes (Tafesh & Weiguny, 1996).

Nitrous Oxide Emission from Aquaculture

Aquaculture is identified as a significant source of nitrous oxide (N2O) emissions, a potent greenhouse gas. This review suggests that understanding microbial pathways in aquaculture systems that produce N2O is crucial for developing strategies to minimize environmental impact. The research emphasizes the importance of investigating the microbial processes in environments where this compound might be present, offering insights into reducing N2O emissions in aquaculture and related fields (Hu et al., 2012).

Nitrated Phenols in the Atmosphere

Atmospheric nitrophenols, including the transformation and fate of substances related to this compound, have significant environmental implications. This review discusses their sources, detection methods, and the impact on air quality, emphasizing the need for comprehensive environmental monitoring and understanding of atmospheric chemical reactions involving nitrated compounds (Harrison et al., 2005).

Propiedades

IUPAC Name |

6-nitro-N-(3-nitrophenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O7/c20-15(17-10-2-1-3-11(8-10)18(22)23)13-7-9-6-12(19(24)25)4-5-14(9)26-16(13)21/h1-8H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSGWWOTDGYBCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2703201.png)

![(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B2703203.png)

![N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2703205.png)

![6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine](/img/structure/B2703210.png)

![6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2703217.png)